molecular formula C10H9BrN2O B14074174 1-(2-Amino-6-cyanophenyl)-1-bromopropan-2-one

1-(2-Amino-6-cyanophenyl)-1-bromopropan-2-one

Cat. No.: B14074174
M. Wt: 253.09 g/mol
InChI Key: JGNAWTLHOOLFNN-UHFFFAOYSA-N
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Description

1-(2-Amino-6-cyanophenyl)-1-bromopropan-2-one is an organic compound with the molecular formula C10H9BrN2O This compound is characterized by the presence of an amino group, a cyano group, and a bromine atom attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-6-cyanophenyl)-1-bromopropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of 1-(2-Amino-6-cyanophenyl)propan-2-one. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of bromine and to ensure selective bromination at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is common. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-6-cyanophenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed:

  • Substitution reactions yield various substituted derivatives depending on the nucleophile used.
  • Oxidation reactions produce nitro or nitroso derivatives.
  • Reduction reactions convert the cyano group to an amine group, resulting in amino derivatives.

Scientific Research Applications

1-(2-Amino-6-cyanophenyl)-1-bromopropan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-cyanophenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The bromine atom and the cyano group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(2-Amino-6-cyanophenyl)-1-bromopropan-2-one can be compared with similar compounds such as:

    1-(2-Amino-6-cyanophenyl)propan-2-one: Lacks the bromine atom, resulting in different reactivity and applications.

    1-(2-Amino-6-cyanophenyl)-1-chloropropan-2-one: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.

    1-(2-Amino-6-cyanophenyl)-1-iodopropan-2-one:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

3-amino-2-(1-bromo-2-oxopropyl)benzonitrile

InChI

InChI=1S/C10H9BrN2O/c1-6(14)10(11)9-7(5-12)3-2-4-8(9)13/h2-4,10H,13H2,1H3

InChI Key

JGNAWTLHOOLFNN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC=C1N)C#N)Br

Origin of Product

United States

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